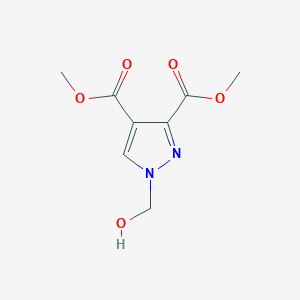![molecular formula C18H19IN4O2S2 B10901055 6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes an ethyl group, an iodinated benzoyl group, and a tetrahydrothienopyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyridine Core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Ethyl Group: This step involves the alkylation of the thienopyridine core using an ethylating agent under basic conditions.
Attachment of the Iodinated Benzoyl Group: This is accomplished through an acylation reaction using 2-iodobenzoyl chloride in the presence of a base.
Formation of the Carbothioyl Group: This step involves the reaction of the intermediate with a suitable thiocarbamoylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core and the ethyl group.
Reduction: Reduction reactions can target the carbonyl groups and the iodinated benzoyl group.
Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the thienopyridine core.
Reduction: Reduced forms of the carbonyl and iodinated benzoyl groups.
Substitution: Substituted derivatives where the iodine atom is replaced by the nucleophile.
科学的研究の応用
6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Iodinated Benzoyl Compounds: Compounds with iodinated benzoyl groups but different core structures.
Uniqueness
6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H19IN4O2S2 |
|---|---|
分子量 |
514.4 g/mol |
IUPAC名 |
6-ethyl-2-[(2-iodobenzoyl)carbamothioylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19IN4O2S2/c1-2-23-8-7-11-13(9-23)27-17(14(11)15(20)24)22-18(26)21-16(25)10-5-3-4-6-12(10)19/h3-6H,2,7-9H2,1H3,(H2,20,24)(H2,21,22,25,26) |
InChIキー |
WHONOMPQNOFWDL-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900975.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10900979.png)
![N-(4-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10900987.png)
![2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10901007.png)
![N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide](/img/structure/B10901013.png)
![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B10901019.png)

![3-chloro-6-(difluoromethoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B10901033.png)
![2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide](/img/structure/B10901038.png)
![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B10901041.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![tert-butyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10901067.png)
